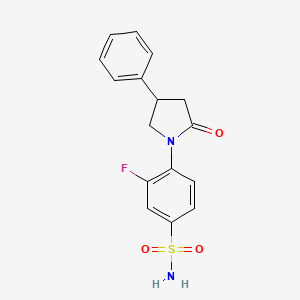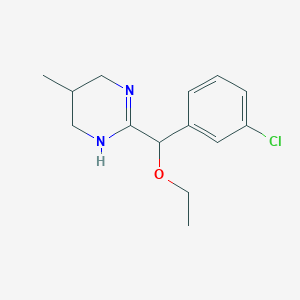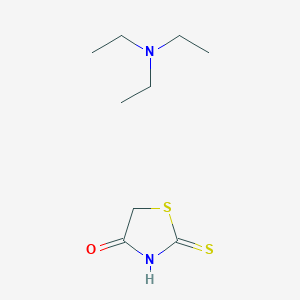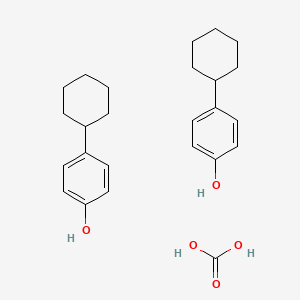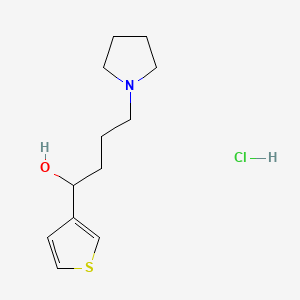
4-Hexen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexen-2-one is an organic compound with the molecular formula C6H10O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. This compound is also known by other names such as 2-Hexen-5-one , Acetone, methylallyl , and Methylallyl acetone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hexen-2-one can be synthesized through various organic reactions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran (THF) in the presence of zinc granules . The reaction is initiated by adding methyl bromoacetate , leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The exact methods may vary depending on the desired purity and yield, but they generally follow similar reaction pathways as those used in laboratory settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or other derivatives.
Applications De Recherche Scientifique
4-Hexen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications and drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hexen-2-one involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles. This reactivity allows it to participate in various biochemical and chemical processes, influencing metabolic pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
- Hex-4-en-2-one
- 2-Hexen-5-one
- Acetone, methylallyl
- Methylallyl acetone
Comparison: 4-Hexen-2-one is unique due to its specific structure and reactivity. While similar compounds may share some functional groups, the position of the double bond and the carbonyl group in this compound gives it distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
25659-22-7 |
|---|---|
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(E)-hex-4-en-2-one |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3-4H,5H2,1-2H3/b4-3+ |
Clé InChI |
YRXUQYBLFBZHNE-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/CC(=O)C |
SMILES canonique |
CC=CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


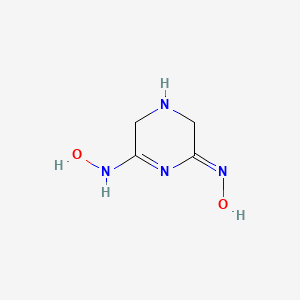
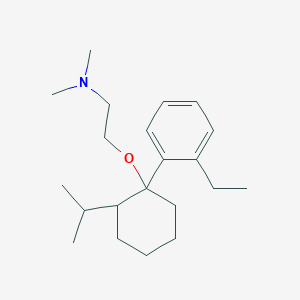
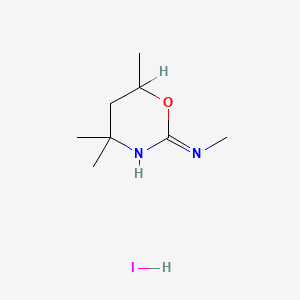
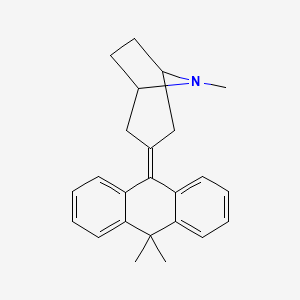
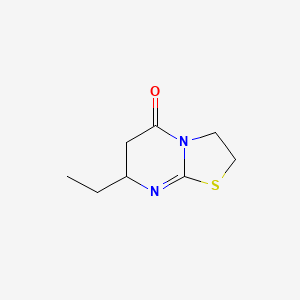
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

